molecular formula C17H15NO2 B189076 Eduline CAS No. 6878-08-6

Eduline

Cat. No. B189076
CAS RN: 6878-08-6
M. Wt: 265.31 g/mol
InChI Key: GFUAPSNFZWUMBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eduline is a promising compound that has gained attention in the scientific community due to its potential applications in scientific research. This compound is known for its unique properties that make it an ideal candidate for various laboratory experiments.

Scientific Research Applications

Virtual Learning Environment

Eduline has been instrumental in developing a virtual learning environment, particularly in the context of distance learning. The DiLCoS project, a Distance Learning Collaborative System, has inspired the creation of Eduline. This environment has been developed with a focus on user needs and expectations, integrating educational strategies and competencies specific to various fields. It represents an evolution in educational approaches, adapting to global trends in learning and teaching methods. The application of Eduline in educational strategies, such as the POPEs Portuguese for Foreigners course, highlights its utility in diverse learning environments and for varied user groups (Costa, Mehlecke, Reichert, & Tarouco, 2005).

Alkaloid Research

Research has identified eduline as one of the quinoline alkaloids isolated from the leaves of Orixa japonica. This alkaloid, along with japonine, has shown muscle relaxant properties comparable to the muscle relaxant papaverine. The discovery of eduline's properties contributes significantly to the pharmacological understanding of natural compounds and their potential therapeutic applications (Funayama et al., 2001).

Endocrine Disruption Studies

The Endocrine Society's scientific statements, such as EDC-2, have highlighted the impact of environmental endocrine-disrupting chemicals (EDCs) on health and disease. These statements review the literature on the mechanisms by which EDCs act and their effects on human health. They underscore the importance of understanding the endocrine principles governing EDC actions, including nonmonotonic dose-responses and developmental vulnerability. This research is pivotal in translating the science of endocrine disruption to improve public health (Gore et al., 2015).

Nanotechnology in Cancer Therapy

Studies on gold nanoparticles, such as those involving betulin-conjugated gold nanoparticles, explore their potential as theranostic tools in cancer therapy. These nanoparticles are investigated for their biocompatibility and enhanced efficacy due to customizable surface properties. Such research is essential in advancing cancer treatment technologies and understanding the cellular and molecular interactions of these nanoparticles (Mioc et al., 2018).

properties

CAS RN

6878-08-6

Product Name

Eduline

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

6-methoxy-1-methyl-2-phenylquinolin-4-one

InChI

InChI=1S/C17H15NO2/c1-18-15-9-8-13(20-2)10-14(15)17(19)11-16(18)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

GFUAPSNFZWUMBP-UHFFFAOYSA-N

SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C(=O)C=C1C3=CC=CC=C3

melting_point

187-188°C

physical_description

Solid

synonyms

eduline

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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